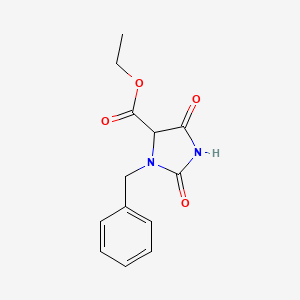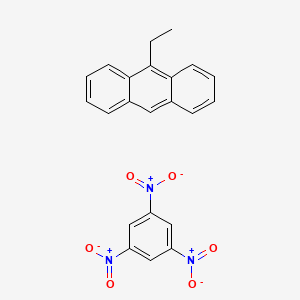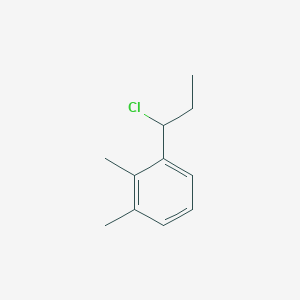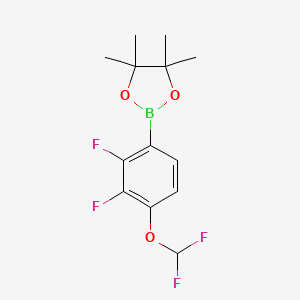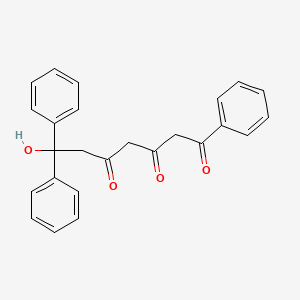
7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione is an organic compound with the molecular formula C25H22O4 and a molecular weight of 386.44 g/mol . This compound is characterized by its unique structure, which includes a heptane backbone substituted with hydroxy and triphenyl groups. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione involves several steps, typically starting with the preparation of the heptane backbone followed by the introduction of hydroxy and triphenyl groups. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of benzaldehyde derivatives with acetone under basic conditions to form the heptane backbone.
Triphenyl Substitution: The triphenyl groups are introduced via Friedel-Crafts alkylation reactions using benzene and aluminum chloride as catalysts.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Analyse Des Réactions Chimiques
7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted heptane derivatives and phenyl compounds.
Applications De Recherche Scientifique
7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the triphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
7-Hydroxy-1,7,7-triphenylheptane-1,3,5-trione can be compared with other similar compounds, such as:
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one: This compound has a similar hydroxy group but differs in its chromenone structure.
7-Hydroxy-7-(4-methoxyphenyl)-1-phenyl-heptane-1,3,5-trione: This compound shares the heptane backbone but has different substituents.
7-Imino-3-methyl-6,7-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one: This compound has a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of hydroxy and triphenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
4975-85-3 |
|---|---|
Formule moléculaire |
C25H22O4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
7-hydroxy-1,7,7-triphenylheptane-1,3,5-trione |
InChI |
InChI=1S/C25H22O4/c26-22(17-24(28)19-10-4-1-5-11-19)16-23(27)18-25(29,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,29H,16-18H2 |
Clé InChI |
ANLMSGDJBWPMHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


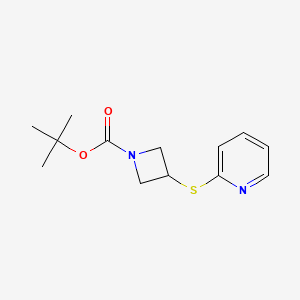
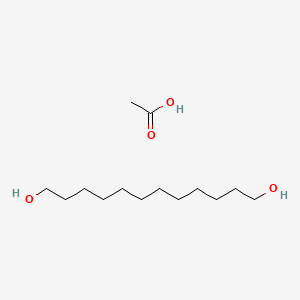

![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
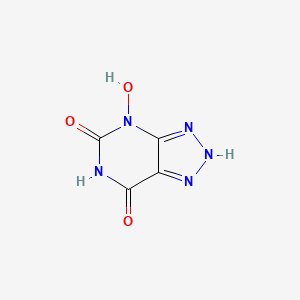
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)
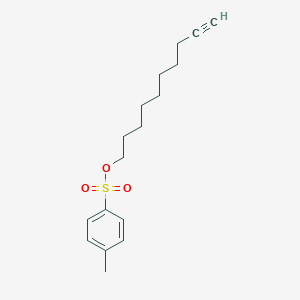
![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

